(2,6-Difluoropyridin-3-yl)methanamine
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Overview
Description
(2,6-Difluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H6F2N2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoropyridin-3-yl)methanamine typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoropyridin-3-yl)methanamine undergoes several types of chemical reactions, including:
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of this compound.
Substitution: Various nucleophiles can be used to substitute the fluorine atoms in the pyridine ring.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed from the oxidation of this compound.
Substitution: The major products depend on the nucleophiles used in the substitution reactions.
Scientific Research Applications
(2,6-Difluoropyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2,6-Difluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and binding affinity to various biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluoropyridin-2-yl)methanamine
- (6-Methoxypyridin-2-yl)methanamine
- 2-Fluoro-3-pyridinemethanamine
Uniqueness
(2,6-Difluoropyridin-3-yl)methanamine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which significantly influences its chemical reactivity and biological activity compared to other fluorinated pyridine derivatives.
Properties
Molecular Formula |
C6H6F2N2 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2,6-difluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6F2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
InChI Key |
ZTRSKJHVUIEEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CN)F)F |
Origin of Product |
United States |
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